
Prop-2-enyl Nitrate
Overview
Description
Prop-2-enyl Nitrate, also known as allyl nitrate, is an organic compound with the molecular formula C3H5NO3. It is an ester of nitric acid and allyl alcohol. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl Nitrate can be synthesized through the esterification of allyl alcohol with nitric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include maintaining a low temperature to prevent the decomposition of the product.
Industrial Production Methods
In industrial settings, the production of nitric acid, 2-propen-1-yl ester involves the continuous esterification process. This method ensures a higher yield and purity of the product. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include allyl alcohol, allyl amine, and various oxidized derivatives of the ester.
Scientific Research Applications
Prop-2-enyl Nitrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid, 2-propen-1-yl ester involves the release of nitric oxide, which is a potent signaling molecule. Nitric oxide interacts with various molecular targets, including soluble guanylate cyclase, leading to the production of cyclic GMP. This pathway is crucial for various physiological processes, including vasodilation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester with similar vasodilatory effects.
Isosorbide dinitrate: Used in the treatment of angina pectoris.
Isosorbide mononitrate: A nitrate ester with a longer duration of action compared to others.
Uniqueness
Prop-2-enyl Nitrate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to release nitric oxide makes it valuable in both research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Prop-2-enyl Nitrate with high purity, and how can reproducibility be ensured?
this compound can be synthesized via nitration of prop-2-enol using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C). Key steps include:
- Slow addition of prop-2-enol to prevent exothermic runaway reactions.
- Purification via fractional distillation or preparative HPLC to isolate the product from byproducts like nitrated isomers.
- Yield optimization by adjusting molar ratios (e.g., HNO₃:prop-2-enol = 1.2:1) and reaction time (2–4 hrs).
Reproducibility requires strict control of temperature, anhydrous conditions, and calibration of analytical instruments (e.g., NMR for purity validation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for vinyl protons; δ 5.0–5.5 ppm for nitrate group), ¹³C NMR for carbon backbone confirmation.
- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~1280 cm⁻¹ (O-NO₂ asymmetric stretch).
- GC-MS or HPLC-MS : To detect trace impurities and confirm molecular ion peaks (e.g., m/z 101 for [M+H]+).
- Elemental Analysis : Validate C, H, N, O composition against theoretical values (C₃H₅NO₃) .
Q. How should researchers assess the thermal and hydrolytic stability of this compound in solution?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >100°C for solid phase).
- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 4–9) at 25–50°C using UV-Vis spectroscopy (λ = 210–220 nm for nitrate degradation).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products (e.g., prop-2-enol, nitrate ions) via ion chromatography .
Advanced Research Questions
Q. How can conflicting kinetic data from decomposition studies of this compound be systematically resolved?
Conflicting data often arise from environmental variables (e.g., trace metals, light exposure). Methodological solutions include:
- Controlled Replicates : Conduct experiments in inert atmospheres (argon/glovebox) and amber glassware.
- Multi-Analyte Validation : Cross-validate using HPLC (for organic byproducts) and ion-selective electrodes (for nitrate ions).
- Statistical Modeling : Apply Arrhenius or Eyring equations to identify outliers and reconcile rate constants .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., O-NO₂ bond strength) and reaction pathways for decomposition.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, acetonitrile).
- Software Tools : Gaussian or ORCA for quantum mechanics; VMD for visualization. Validate against crystallographic data if available (e.g., SHELX-refined structures) .
Q. How should researchers design experiments to investigate catalytic decomposition mechanisms of this compound?
- Variable Testing : Vary catalysts (e.g., Fe²⁺, Cu⁺), temperatures (25–80°C), and solvent polarities.
- Isotopic Labeling : Use ¹⁵N-labeled nitrate to track denitrification pathways via MS.
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., nitroso compounds) .
Q. What methodologies are recommended for detecting this compound in complex biological or environmental matrices?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate nitrates from lipids/proteins.
- Enzymatic Assays : Use nitrate reductase (e.g., recombinant enzymes) to reduce nitrate to nitrite, followed by colorimetric Griess reaction (λ = 540 nm) .
- LC-MS/MS : MRM transitions (e.g., m/z 101 → 85 for this compound) with deuterated internal standards .
Q. How can isomerization pathways of this compound be studied to distinguish between structural variants?
- Dynamic NMR : Monitor proton shifts under variable temperatures to identify rotamers.
- Chiral Chromatography : Use a Chiralpak IG-U column to resolve enantiomers.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H-labeled compounds to infer transition states .
Properties
IUPAC Name |
prop-2-enyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2-3-7-4(5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMXXQNSIVZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168359 | |
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16770-74-4 | |
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016770744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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